molecular formula C39H42O5 B152276 Tetrabenzyl-glu-pentadiene CAS No. 125365-10-8

Tetrabenzyl-glu-pentadiene

Cat. No. B152276
M. Wt: 590.7 g/mol
InChI Key: FJEYHLHWDHWCGC-AWGAJALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabenzyl-glu-pentadiene (TBGPD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique structure and properties. TBGPD is a highly reactive diene that can be used as a versatile building block in the synthesis of various organic molecules.

Mechanism Of Action

Tetrabenzyl-glu-pentadiene reacts with various electrophiles, including aldehydes, ketones, and imines, through a Diels-Alder reaction. The resulting adducts can then undergo various transformations, including reduction, oxidation, and functional group interconversion.

Biochemical And Physiological Effects

Tetrabenzyl-glu-pentadiene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-cancer and anti-viral properties. Tetrabenzyl-glu-pentadiene has also been reported to inhibit the growth of certain bacterial strains.

Advantages And Limitations For Lab Experiments

Tetrabenzyl-glu-pentadiene is a highly reactive diene that can be used as a versatile building block in various organic synthesis reactions. Its unique structure and properties make it an attractive target for synthetic chemists. However, Tetrabenzyl-glu-pentadiene is highly sensitive to air and moisture, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for Tetrabenzyl-glu-pentadiene research. One area of interest is the development of new synthetic methods for Tetrabenzyl-glu-pentadiene and its derivatives. Another area of interest is the investigation of Tetrabenzyl-glu-pentadiene's anti-cancer and anti-viral properties. Additionally, the use of Tetrabenzyl-glu-pentadiene in the synthesis of new pharmaceuticals and natural products is an area of active research. Finally, the development of new Tetrabenzyl-glu-pentadiene-based materials and their applications is an area of interest for materials scientists.

Synthesis Methods

The synthesis of Tetrabenzyl-glu-pentadiene involves the reaction of benzylmagnesium chloride with gluconolactone followed by a Wittig reaction with phosphonium ylide. The resulting product is a highly reactive diene that can be used as a building block in various organic synthesis reactions.

Scientific Research Applications

Tetrabenzyl-glu-pentadiene has been used in various scientific research applications due to its unique structure and properties. It has been used as a building block in the synthesis of various natural products, including alkaloids, terpenes, and steroids. Tetrabenzyl-glu-pentadiene has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-viral agents.

properties

CAS RN

125365-10-8

Product Name

Tetrabenzyl-glu-pentadiene

Molecular Formula

C39H42O5

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1

InChI Key

FJEYHLHWDHWCGC-AWGAJALQSA-N

Isomeric SMILES

C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

SMILES

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

Canonical SMILES

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

synonyms

5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene
tetrabenzyl-Glu-pentadiene

Origin of Product

United States

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